![molecular formula C11H10N2O2 B2835575 1-o-tolyl-1H-pyrazole-3-carboxylic acid CAS No. 1152962-55-4](/img/structure/B2835575.png)
1-o-tolyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-o-tolyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are N-containing five-membered ring size heterocycles which constitute a class of molecules especially useful in drug synthesis . The empirical formula of this compound is C11H10N2O2 .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of “1-o-tolyl-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES stringCc1ccc(cc1)-c2cc([nH]n2)C(O)=O
. This indicates that the compound contains a pyrazole ring attached to a tolyl group and a carboxylic acid group. Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Pyrazole-3-carboxylic acid derivatives, including 1-o-tolyl-1H-pyrazole-3-carboxylic acid, have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory activity . These compounds were tested using the p-benzoquinone-induced writhing test and the carrageenan-induced paw edema model . Some of these compounds exhibited potent analgesic and/or anti-inflammatory activity as compared to reference drugs aspirin and indomethacin .
Anticancer Activities
Compounds derived from 1-o-tolyl-1H-pyrazole-3-carboxylic acid have shown promising anticancer activity against selected cell lines . These include HL-60 (human promyelocytic leukemia cells), HeLa (human cervical cancer cells), Raji (human B lymphocyte cell line), MCF7 (human breast adenocarcinoma cell line), and MDA-MB-231 (estrogen-independent human breast cancer cell line) .
Role in Synthesis of New Compounds
1-o-tolyl-1H-pyrazole-3-carboxylic acid is used in the synthesis of new compounds with potential anti-inflammatory and anticancer activity . The aim is to obtain new compounds that can suppress tumor cell growth by inducing cell cycle arrest and triggering cell death via an intrinsic apoptotic pathway .
Role in Pyrazole Chemistry
Pyrazole derivatives, including 1-o-tolyl-1H-pyrazole-3-carboxylic acid, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are extensively studied groups of compounds and a vast array of synthesis methods and synthetic analogues have been documented .
Role in One-Pot Synthesis Methods
1-o-tolyl-1H-pyrazole-3-carboxylic acid has been used in one-pot synthesis methods . For example, Kim et al. devised a swift and effective one-pot method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .
Role in Regioselective Synthesis
1-o-tolyl-1H-pyrazole-3-carboxylic acid has been used in remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles . This involves the condensation of 1,3-diketones with arylhydrazines .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which include this compound, have diverse pharmacological effects . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the interaction of pyrazole derivatives with their targets often results in significant changes in the biological activities of those targets .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-(2-methylphenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-10(8)13-7-6-9(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFGLULXNKLMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-o-tolyl-1H-pyrazole-3-carboxylic acid |
Synthesis routes and methods
Procedure details
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